molecular formula C17H18F3N5O2 B2801303 IDO/TDO Inhibitor CAS No. 2144425-14-7

IDO/TDO Inhibitor

Cat. No. B2801303
CAS RN: 2144425-14-7
M. Wt: 381.359
InChI Key: UBMTZODMRPHSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are heme enzymes that catalyze the oxidation of L-tryptophan . They play a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway . Overexpression of IDO1 is associated with poor prognosis in various cancers . Several small-molecule candidates and peptide vaccines are currently being assessed in clinical trials .


Synthesis Analysis

The synthesis of IDO/TDO inhibitors involves various medicinal chemistry strategies . The structure of IDO’s active site, the pharmacophore of IDO inhibitors, and the most widely studied IDO inhibitors are all important considerations in the synthesis process .


Molecular Structure Analysis

The molecular structure of IDO/TDO inhibitors is complex and varies depending on the specific inhibitor. For example, Epacadostat (INCB024360) is a potent and selective indoleamine 2,3-dioxygenase (IDO1) inhibitor .


Chemical Reactions Analysis

IDO1, IDO2, and TDO catalyze the rate-limiting step of tryptophan (Trp) metabolism . IDO1 catalyzes the initial oxidation of L-tryptophan (L-Trp) and induces the accumulation of kynurenine metabolites . These processes lead to the suppression of T-cell and are responsible for tumor cells to escape the monitoring and clearance of the immune system .


Physical And Chemical Properties Analysis

IDO/TDO inhibitors have specific physical and chemical properties that contribute to their effectiveness. For example, an IDO inhibitor should possess features like an aromatic ring (in a bicyclic system), an atom with a lone pair of electrons (nitrogen, sulfur, and oxygen), a large alkyl group, and a group able to form hydrogen bonding .

Scientific Research Applications

Cancer Immunotherapy

IDO1, TDO, and to some extent IDO2 are enzymes involved in the kynurenine pathway, with roles in cancer immunosuppression, neovascularization, and metastasis. They suppress effector cells like CD8+ T cells and NK cells while inducing regulatory T cells and myeloid-derived suppressor cells. The inhibition of these enzymes is being studied as a cancer therapeutic strategy, particularly in combination with chemotherapy or immune checkpoint drugs. Dual inhibitors of IDO and TDO, such as CMG017, have shown promising results in enhancing the efficacy of immune checkpoint inhibitors and establishing immunological memory in cancer treatment. Inhibitors like epacadostat, navoximod, and indoximod (a different type of IDO pathway inhibitor) have reached advanced stages in clinical trials (Prendergast et al., 2018), (Kim et al., 2019).

Tryptophan Metabolism and Therapeutic Targets

The conversion of tryptophan to N-formylkynurenine by IDOs and TDO is crucial in the kynurenine pathway. This pathway's metabolites are implicated in various diseases, including cancer, making these enzymes significant therapeutic targets. The recent development of IDO and TDO inhibitors, some in clinical trials, highlights their potential as drug targets. This progress also extends to understanding the structural differences between these enzymes and their roles in cellular signaling and pathological conditions (Dolšak et al., 2020).

Modulating Tumor Immunology

IDO and TDO modulate tumor immunology by influencing the metabolism of compounds containing indole rings, such as L-tryptophan. They exhibit both tolerogenic and pro-inflammatory effects and have a significant role in the tumor microenvironment, affecting immune escape. Small-molecule inhibitors of these enzymes are being evaluated in various cancer types. Understanding the balance between their immunoregulatory effects is crucial for improving therapeutic strategies in cancer treatment (Davar & Bahary, 2018).

Depression and Other Mental Disorders

The kynurenine pathway and its metabolites, regulated by IDO and TDO, are implicated in the pathophysiology of depression and other mental disorders. The imbalance between neuroprotective and neurotoxic kynurenine metabolites plays a role in psychiatric conditions. Inhibiting IDO and TDO has been identified as a therapeutic strategy for depression, particularly in cases where it's associated with other diseases like diabetes or cancer. Understanding the role of these enzymes in tryptophan metabolism is crucial for developing effective treatments for depression and potentially other psychiatric disorders (Qin et al., 2018).

Mechanism of Action

The mechanism of action of IDO/TDO inhibitors involves the inhibition of the kynurenine pathway of tryptophan degradation . IDO affects the differentiation and proliferation of T cells, triggering downstream signaling . The metabolic depletion of tryptophan and/or the accumulation of kynurenine is the mechanism that defines how immunosuppressive IDO inhibits immune cell effector functions and/or facilitates T cell death .

properties

IUPAC Name

6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMTZODMRPHSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IDO/TDO Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.